Aldicarb (CAS 116-06-3) is a high-purity AChE inhibitor essential as a certified reference material for residue analysis, toxicity benchmarking, and nematicide screening.
Aldicarb is a systemic oxime carbamate insecticide, acaricide, and nematicide recognized for its high potency as a cholinesterase inhibitor. It functions through both contact and stomach action, primarily by inhibiting acetylcholinesterase (AChE), an essential enzyme in the nervous system. Due to its high acute toxicity, it is commercially formulated as a granular product for soil application, where soil moisture is required to release the active compound for systemic uptake by plant roots. In research and analytical settings, the procurement of high-purity Aldicarb is critical, as it serves as a benchmark for toxicity studies and as a primary analytical standard for environmental and food safety monitoring.
Substituting pure Aldicarb with its metabolites, crude mixtures, or even other carbamate nematicides introduces significant variability that compromises experimental reproducibility and application outcomes. Aldicarb rapidly oxidizes in biological and environmental systems to aldicarb sulfoxide and aldicarb sulfone, which are distinct chemical entities with different toxicities, water solubilities, and soil mobility profiles. For instance, aldicarb sulfoxide exhibits toxicity similar to the parent compound, while aldicarb sulfone is substantially less toxic. This metabolic and environmental instability, coupled with Aldicarb's thermal lability above 100°C, means that only a well-characterized, high-purity source of Aldicarb (CAS 116-06-3) can provide the baseline consistency required for reliable analytical quantification, dose-response studies, and repeatable nematicidal efficacy assessments.
The biological activity of Aldicarb is not equivalent to its primary metabolites, making the purity of the procured compound a critical variable. While aldicarb sulfoxide demonstrates a potency roughly equivalent to the parent Aldicarb, aldicarb sulfone is significantly less toxic, exhibiting approximately 4% of Aldicarb's toxicity. In studies on rats, no adverse effects were observed for aldicarb sulfone at oral doses up to 2.4 mg/kg bw/day, whereas the no-effect level for Aldicarb was much lower at 0.3 mg/kg bw/day. This 8-fold difference in tolerated dosage underscores that experimental results using Aldicarb contaminated with its sulfone metabolite will not be representative of the pure compound's activity.
| Evidence Dimension | No-Observed-Adverse-Effect Level (NOAEL) in rats (subchronic/chronic oral feeding) |
| Target Compound Data | 0.3 mg/kg bw/day |
| Comparator Or Baseline | Aldicarb Sulfone: 2.4 mg/kg bw/day |
| Quantified Difference | 8-fold higher tolerated dose for Aldicarb Sulfone |
| Conditions | Subchronic and chronic oral feeding studies in rats, as reviewed by Risher et al. (1987). |
Procuring high-purity Aldicarb is essential for accurate toxicological assessments and reproducible dose-response studies, as the presence of the less-toxic sulfone metabolite will dilute the observed effect.
In direct comparative studies of nematicidal action, Aldicarb demonstrates a distinct potency advantage over other carbamates. In a laboratory study on the nematode *Heterodera schachtii*, Aldicarb inhibited juvenile mobility at a concentration of 0.1 ppm. In the same study, the in-class substitute Carbofuran required a concentration of 1 ppm to achieve similar inhibition, while another carbamate, Cloethocarb, was effective at 5-10 ppm. This indicates a 10-fold to 100-fold higher potency for Aldicarb in this specific, critical aspect of nematicidal action compared to its direct substitutes.
| Evidence Dimension | Minimum concentration for juvenile nematode mobility inhibition |
| Target Compound Data | 0.1 ppm |
| Comparator Or Baseline | Carbofuran: 1 ppm; Cloethocarb: 5-10 ppm |
| Quantified Difference | 10x more potent than Carbofuran; 50-100x more potent than Cloethocarb |
| Conditions | Laboratory assay on *Heterodera schachtii* juveniles. |
For researchers screening for highly potent nematicides or establishing a baseline for high-efficacy treatments, Aldicarb provides a level of activity at low concentrations that is not matched by common in-class substitutes.
Aldicarb has a sharp, well-defined melting point of 98-100°C and begins to decompose at temperatures above 100°C. This specific thermal profile is a critical parameter for procurement. It informs safe handling and storage conditions and is essential for developing analytical methods, particularly gas chromatography (GC), where Aldicarb is known to be thermally labile and can degrade to aldicarb nitrile, compromising quantification. In contrast, its oxidized metabolites, aldicarb sulfoxide and sulfone, exhibit different thermal behaviors, melting at higher temperatures (up to 140°C) before decomposing. This makes pure Aldicarb a necessary standard for calibrating analytical instruments and for any process involving thermal stress, ensuring that observed effects are due to the compound itself and not its thermal degradants or impurities.
| Evidence Dimension | Melting/Decomposition Temperature |
| Target Compound Data | Melts at 98-100°C; Decomposes >100°C |
| Comparator Or Baseline | Aldicarb Sulfoxide/Sulfone: Melt up to 140°C before decomposition |
| Quantified Difference | Lower, more distinct decomposition threshold |
| Conditions | Standard physical property measurement. |
For quality control, analytical method development (especially GC), and formulation processing, knowing the precise thermal decomposition point of pure Aldicarb is crucial for preventing degradation and ensuring accurate, reproducible results.
Aldicarb possesses moderate water solubility (approx. 6 g/L at 20°C) and high solubility in organic solvents like acetone (350 g/kg) and dichloromethane (300 g/kg). This solubility profile is markedly different from its more polar, oxidized metabolites. The log Kow (octanol-water partition coefficient) for Aldicarb is 1.08, indicating moderate lipophilicity. In contrast, its metabolites are significantly more water-soluble and less lipophilic, with log Kow values of -0.69 for aldicarb sulfoxide and -0.57 for aldicarb sulfone. This substantial difference in polarity and solubility means that formulation strategies, solvent system selection, and environmental mobility characteristics are specific to the parent compound. Using a mixture or a substitute with a different solubility profile would lead to unpredictable release kinetics, altered bioavailability, and non-comparable environmental fate studies.
| Evidence Dimension | Octanol-Water Partition Coefficient (Log Kow) |
| Target Compound Data | 1.08 |
| Comparator Or Baseline | Aldicarb Sulfoxide: -0.69; Aldicarb Sulfone: -0.57 |
| Quantified Difference | Aldicarb is significantly more lipophilic than its primary metabolites. |
| Conditions | Standard measurement of partition coefficient. |
This distinct solubility profile is a key procurement parameter for developing stable formulations, conducting environmental transport studies, and ensuring consistent bioavailability in biological assays.
Given its well-defined thermal lability and distinct chromatographic behavior compared to its sulfoxide and sulfone metabolites, high-purity Aldicarb is essential as a certified reference material for HPLC and GC-based analytical methods. It enables accurate quantification in residue testing of water, soil, and agricultural products.
As a potent, direct, and well-characterized acetylcholinesterase inhibitor, pure Aldicarb serves as a critical positive control and benchmark compound. Its use is fundamental in studies investigating the mechanism of carbamate toxicity, screening for new AChE inhibitors, and researching nerve agent antidotes, where the presence of less-active metabolites would confound results.
Aldicarb's demonstrated high potency at low concentrations (e.g., 0.1 ppm for inhibiting nematode mobility) makes it the appropriate standard for establishing a high-efficacy benchmark in the development and screening of novel nematicidal and acaricidal agents. Its performance provides a clear, quantitative baseline against which to measure new candidates.
The specific solubility and partition coefficient of Aldicarb, distinct from its more water-soluble metabolites, makes the pure compound necessary for research into the mechanisms of systemic pesticide uptake by roots and translocation within plant tissues. Using pure Aldicarb ensures that observed transport phenomena can be attributed to the parent molecule's physicochemical properties.
Acute Toxic;Environmental Hazard